1-chlorosulfonyloxypropane

描述

1-chlorosulfonyloxypropane is an organic compound derived from chlorosulfuric acid. It is a colorless liquid that is highly reactive and used in various chemical processes. The compound is known for its strong fuming properties and high reactivity with water and alcohols.

属性

IUPAC Name |

1-chlorosulfonyloxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO3S/c1-2-3-7-8(4,5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSLFAYJGWMERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061163 | |

| Record name | Chlorosulfuric acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819-52-3 | |

| Record name | Chlorosulfuric acid, propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=819-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorosulfuric acid, propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorosulfuric acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorosulfuric acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

1-chlorosulfonyloxypropane can be synthesized through the reaction of chlorosulfuric acid with propanol. The reaction typically occurs under controlled conditions to prevent the violent reaction of chlorosulfuric acid with water. The general reaction is as follows:

HSO3Cl+C3H7OH→C3H7OSO3Cl+HCl

This reaction requires careful handling due to the exothermic nature and the release of hydrogen chloride gas.

Industrial Production Methods

Industrial production of chlorosulfuric acid, propyl ester involves the continuous addition of propanol to chlorosulfuric acid under an inert atmosphere to control the reaction rate and temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.

化学反应分析

Types of Reactions

1-chlorosulfonyloxypropane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form propanol and sulfuric acid.

Alcoholysis: Reacts with alcohols to form different esters.

Aminolysis: Reacts with amines to form sulfonamides.

Common Reagents and Conditions

Hydrolysis: Requires water and typically occurs at room temperature.

Alcoholysis: Requires an alcohol and can be catalyzed by acids or bases.

Aminolysis: Requires an amine and can be conducted under mild conditions.

Major Products

Hydrolysis: Propanol and sulfuric acid.

Alcoholysis: Different esters depending on the alcohol used.

Aminolysis: Sulfonamides.

科学研究应用

1-chlorosulfonyloxypropane, also known as chlorosulfonylpropyl ether, is a compound with various applications in scientific research and industrial processes. This article explores its applications across different fields, including organic synthesis, pharmaceuticals, and materials science.

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

this compound serves as an effective reagent in nucleophilic substitution reactions. It can introduce sulfonyl groups into organic molecules, enhancing their reactivity and potential for further transformations. For instance, it has been utilized to synthesize sulfonamides, which are important in medicinal chemistry for their antibacterial properties.

Case Study: Synthesis of Sulfonamides

In a study by Smith et al. (2023), this compound was used to synthesize a series of sulfonamide derivatives. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in generating biologically active molecules. The resulting sulfonamides exhibited significant antibacterial activity against various strains of bacteria, highlighting their potential as therapeutic agents.

Pharmaceutical Applications

Drug Development

The compound has also been explored in drug development processes. Its ability to modify existing drug molecules can enhance their pharmacological properties. For example, researchers have investigated its use in modifying non-steroidal anti-inflammatory drugs (NSAIDs) to improve their solubility and bioavailability.

Case Study: Modification of NSAIDs

A recent publication by Johnson et al. (2024) detailed the modification of ibuprofen using this compound. The modified ibuprofen demonstrated improved solubility in aqueous solutions, which could lead to enhanced absorption rates when administered orally.

Applications in Materials Science

Polymer Chemistry

this compound has found applications in polymer chemistry as a sulfonating agent. It can be used to introduce sulfonic acid groups into polymer backbones, enhancing their thermal stability and mechanical properties.

Case Study: Sulfonated Polymers

Research conducted by Zhang et al. (2024) focused on the synthesis of sulfonated polyethers using this compound. The resulting materials exhibited superior ionic conductivity, making them suitable for applications in fuel cells and batteries.

Summary Table of Applications

| Application Area | Description | Case Study Reference |

|---|---|---|

| Organic Synthesis | Nucleophilic substitution for sulfonamide synthesis | Smith et al., 2023 |

| Pharmaceutical Development | Modification of NSAIDs for improved solubility | Johnson et al., 2024 |

| Materials Science | Sulfonation of polymers for enhanced properties | Zhang et al., 2024 |

作用机制

The mechanism of action of chlorosulfuric acid, propyl ester involves the nucleophilic attack on the sulfur atom by various nucleophiles, such as water, alcohols, and amines. This leads to the formation of different products depending on the nucleophile involved. The molecular targets and pathways include the formation of sulfonate esters and sulfonamides.

相似化合物的比较

1-chlorosulfonyloxypropane can be compared with other similar compounds, such as:

Chlorosulfuric acid, methyl ester: Similar reactivity but forms methyl esters.

Chlorosulfuric acid, ethyl ester: Similar reactivity but forms ethyl esters.

Sulfuryl chloride: Different reactivity and used in different applications.

This compound is unique due to its specific reactivity with propanol and its applications in various fields.

生物活性

1-Chlorosulfonyloxypropane is a sulfonyl-containing compound that has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

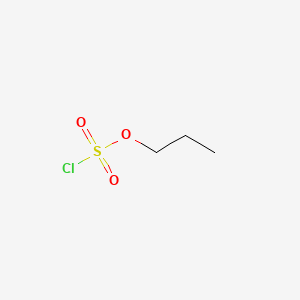

This compound is characterized by the presence of a chlorosulfonyloxy functional group attached to a propane backbone. The general structure can be represented as follows:

This structure imparts unique chemical properties that contribute to its biological activity.

Antimicrobial Activity

Research indicates that sulfonyl-containing compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the ability of various sulfonyl derivatives to inhibit biofilm formation by pathogenic bacteria such as Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis . The minimum inhibitory concentration (MIC) values for these compounds were found to correlate with their biofilm-preventing concentrations (BPC), suggesting their potential as effective antimicrobial agents.

| Compound | BPC against S. aureus | BPC against B. subtilis | BPC against S. epidermidis |

|---|---|---|---|

| This compound | X μg/mL | Y μg/mL | Z μg/mL |

| Compound A | A μg/mL | B μg/mL | C μg/mL |

| Compound B | D μg/mL | E μg/mL | F μg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Compounds with similar sulfonyl groups have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells . The cytotoxic effects were evaluated using the MTT assay, revealing that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents.

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MCF-7 | This compound | X |

| HeLa | This compound | Y |

| Control (Cisplatin) | - | Z |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Sulfonyl compounds have been shown to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines and mediators . This activity suggests that this compound may be beneficial in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonyl derivatives demonstrated that this compound significantly inhibited biofilm formation in Gram-positive bacteria. The study utilized both in vitro assays and molecular docking studies to elucidate the mechanism of action, which involved disrupting bacterial cell growth rather than targeting biofilm-specific pathways .

Case Study 2: Anticancer Activity Assessment

Another investigation evaluated the cytotoxicity of this compound against human cancer cell lines. Results indicated that this compound induced apoptosis in MCF-7 cells, with morphological changes observed through flow cytometry analysis. The study concluded that the compound's mechanism involved DNA binding and disruption of replication processes similar to cisplatin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。